molecular formula C11H9Cl2N3OS B13844912 2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide

2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide

Cat. No.: B13844912
M. Wt: 302.2 g/mol
InChI Key: CNJGXYDADYTEMU-UHFFFAOYSA-N
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Description

2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10Cl2N3OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dichloro-6-methylaniline with thiourea to form the thiazole ring. The intermediate product is then reacted with chloroacetyl chloride to introduce the carboxamide group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of protein tyrosine kinase inhibitors, it plays a role in inhibiting the activity of these enzymes, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A closely related compound with similar synthetic routes and applications[][6].

    2-Amino-5-(2-chloro-6-methylphenyl)thiazole: Another derivative with potential antimicrobial properties[][6].

Uniqueness

2-Amino-N-(2,3-dichloro-6-methylphenyl)thiazole-5-carboxamide is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties[6][6].

Properties

Molecular Formula

C11H9Cl2N3OS

Molecular Weight

302.2 g/mol

IUPAC Name

2-amino-N-(2,3-dichloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H9Cl2N3OS/c1-5-2-3-6(12)8(13)9(5)16-10(17)7-4-15-11(14)18-7/h2-4H,1H3,(H2,14,15)(H,16,17)

InChI Key

CNJGXYDADYTEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)NC(=O)C2=CN=C(S2)N

Origin of Product

United States

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